4-methyl-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide
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Overview
Description
4-methyl-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide is a useful research compound. Its molecular formula is C21H22N2OS and its molecular weight is 350.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The chemical synthesis of thiazole derivatives, including compounds structurally similar to 4-methyl-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide, has been extensively studied due to their potential biological activities. For instance, the design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been undertaken to evaluate their anticancer properties against various cancer cell lines, showing significant activity in some cases (Ravinaik et al., 2021). This research highlights the intricate process of synthesizing thiazole-containing compounds and evaluating their biological efficacy.
Biological Activities and Applications
Several thiazole compounds demonstrate a range of biological activities, suggesting the potential of this compound in similar applications:
Anticancer Activity : Compounds structurally related to the subject molecule have shown promising anticancer activities. For example, a study on N-(thiazol-2-yl)benzamide derivatives as a new series of supramolecular gelators discussed their role in drug delivery and molecular engineering, potentially applicable in cancer therapy due to their ability to form stable gels for controlled drug release (Yadav & Ballabh, 2020).
Antimicrobial and Antifungal Properties : The synthesis and evaluation of 2-phenylamino-thiazole derivatives as antimicrobial agents have uncovered compounds with potent effects against various bacterial and fungal strains. This indicates that structurally similar molecules, like this compound, could also exhibit antimicrobial or antifungal properties, providing a basis for the development of new therapeutic agents (Bikobo et al., 2017).
Mechanism of Action
Target of Action
The exact target of this compound is unknown. For example, some benzamides are known to inhibit histone deacetylase, an enzyme involved in gene expression .
Mode of Action
Without specific information, it’s difficult to say exactly how this compound interacts with its targets. Benzamides often work by binding to their target enzyme or receptor, thereby modulating its activity .
Biochemical Pathways
The specific biochemical pathways affected by this compound are unknown. If it does indeed interact with histone deacetylase or similar enzymes, it could potentially influence a wide range of pathways involved in gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are unknown. They are typically metabolized in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound are unknown. If it does inhibit histone deacetylase or similar enzymes, it could potentially alter gene expression in cells, leading to a wide range of effects .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds. Without specific information, it’s difficult to say exactly how these factors might influence the action of this compound .
Properties
IUPAC Name |
4-methyl-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c1-14-4-8-17(9-5-14)20(24)22-13-12-19-16(3)23-21(25-19)18-10-6-15(2)7-11-18/h4-11H,12-13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRRWCQWIPKCJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C3=CC=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.